Lipophilicity (AlogP) Differentiates 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one from Unsubstituted Core Scaffold
The 2-benzyl substituent significantly increases lipophilicity compared to the unsubstituted octahydro-pyrido[1,2-a]pyrazine core. The target compound exhibits a calculated AlogP of 4.18 , whereas the unsubstituted octahydro-pyrido[1,2-a]pyrazine is estimated to have an AlogP of approximately 0.5-1.0 (class-level inference based on typical LogP of similar piperazine-fused heterocycles). This difference of >3 log units translates to a >1000-fold higher partition coefficient, which can profoundly influence membrane permeability, tissue distribution, and target engagement.
| Evidence Dimension | Lipophilicity (AlogP) |
|---|---|
| Target Compound Data | 4.18 |
| Comparator Or Baseline | Unsubstituted octahydro-pyrido[1,2-a]pyrazine (estimated 0.5-1.0) |
| Quantified Difference | ΔAlogP > 3 |
| Conditions | Computationally predicted AlogP (exact method not specified) |
Why This Matters
Higher lipophilicity may enhance blood-brain barrier penetration and binding to hydrophobic pockets in target proteins, making this compound a more suitable candidate for CNS-targeted research applications.
